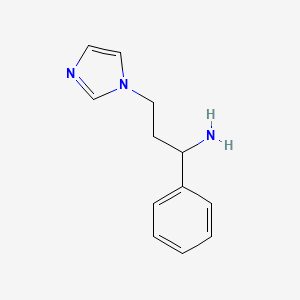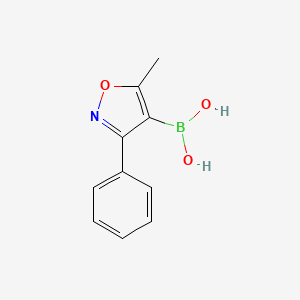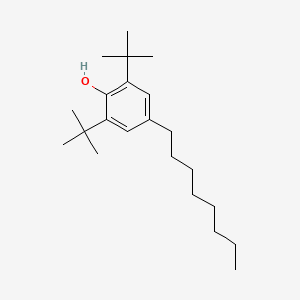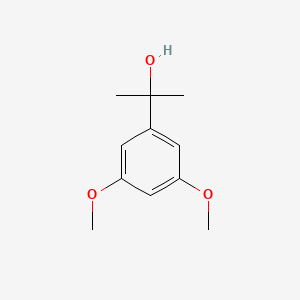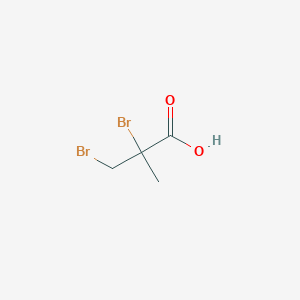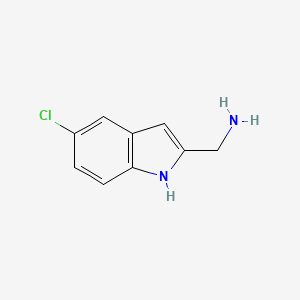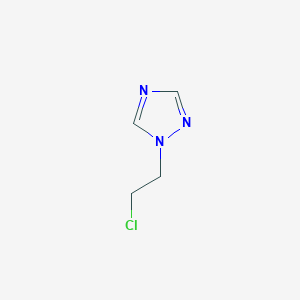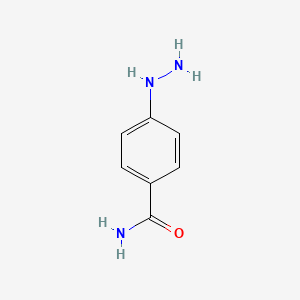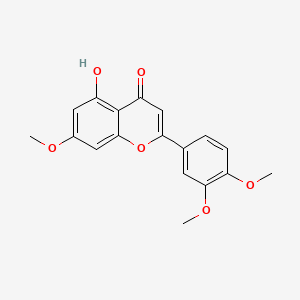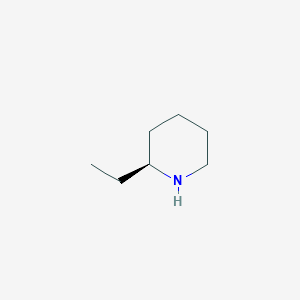
甲基肼基氨基甲硫醚氢碘酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl hydrazinecarbimidothioate hydroiodide, also known as S-Methylisothiosemicarbazide hydroiodide, is a chemical compound with the molecular formula C₂H₈IN₃S and a molecular weight of 233.07 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
科学研究应用
Methyl hydrazinecarbimidothioate hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical studies and experiments.
Medicine: It has shown potential as a therapeutic agent in preclinical studies for various diseases.
Industry: The compound is used in the production of other chemicals and materials.
准备方法
The synthesis of methyl hydrazinecarbimidothioate hydroiodide typically involves the reaction of thiosemicarbazide with iodomethane in absolute ethanol. The mixture is heated at 50°C for 3 hours to yield the desired product . This method is commonly used in laboratory settings for the preparation of this compound.
化学反应分析
Methyl hydrazinecarbimidothioate hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common reagents used in these reactions include glyoxal derivatives and other specific organic compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of methyl hydrazinecarbimidothioate hydroiodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of certain enzymes and proteins, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Methyl hydrazinecarbimidothioate hydroiodide is similar to other compounds such as ethyl hydrazinecarbimidothioate hydrobromide and methyl N-(2,6-dimethylphenyl)hydrazinecarbimidothioate hydroiodide . it is unique in its specific chemical structure and properties, which make it suitable for particular applications in scientific research and industry.
Conclusion
Methyl hydrazinecarbimidothioate hydroiodide is a versatile compound with a wide range of applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals.
属性
CAS 编号 |
35600-34-1 |
|---|---|
分子式 |
C2H8IN3S |
分子量 |
233.08 g/mol |
IUPAC 名称 |
methyl N'-aminocarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C2H7N3S.HI/c1-6-2(3)5-4;/h4H2,1H3,(H2,3,5);1H |
InChI 键 |
NYMQJWVULPQXBK-UHFFFAOYSA-N |
手性 SMILES |
CS/C(=N\N)/N.I |
SMILES |
CSC(=NN)N.I |
规范 SMILES |
CSC(=NN)N.I |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the common use of S-Methylisothiosemicarbazide hydroiodide in chemical synthesis?
A1: S-Methylisothiosemicarbazide hydroiodide (also known as S-methyl hydrazinecarboximidothioate hydroiodide) is frequently employed as a reagent in synthesizing various heterocyclic compounds. For instance, it reacts with aryl isoselenocyanates to produce 3H-1,2,4-triazole-3-selone derivatives. []
Q2: Can you provide an example of an unexpected reaction outcome observed with S-Methylisothiosemicarbazide hydroiodide?
A2: Interestingly, when reacting with 4H-3,1-benzothiazine-4-thiones, S-Methylisothiosemicarbazide hydroiodide yields 2-amino-1,3,4-thiadiazoles instead of the anticipated 1,2,4-triazolo[3,2-c]quinazolines. The structure of these unexpected products was confirmed using 13C-NMR analysis and X-ray crystallography. []
Q3: Has S-Methylisothiosemicarbazide hydroiodide been used in complex formation?
A3: Yes, it acts as a ligand in the synthesis of a paramagnetic iron(IV) complex. Reacting S-methylisothiosemicarbazide hydroiodide with pentane-2,4-dione, sodium carbonate, and iron(III) nitrate in ethanol yields the complex [FeL(I)], where L represents the pentane-2,4-dione bis(S-methylisothiosemicarbazonato)(3–) ligand. []
Q4: What happens when the iron(IV) complex formed with S-Methylisothiosemicarbazide hydroiodide is treated with ammonia?
A4: Treating a methanolic solution of [FeL(I)] with ammonia results in the formation of a diamagnetic complex, [(FeL)2O]. X-ray crystallography reveals a binuclear structure for this complex, with two iron atoms bridged by an oxygen atom. Each iron atom exhibits an approximate square-pyramidal coordination, with the quadridentate ligand occupying the basal plane and the bridging oxygen at the apical position. []
Q5: Are there any structural studies available for compounds synthesized using S-Methylisothiosemicarbazide hydroiodide?
A5: Yes, X-ray crystallography was employed to determine the structure of bis(4H-1,2,4-triazol-3-yl) diselenides, which are formed through the oxidative dimerization of 3H-1,2,4-triazole-3-selone derivatives. These derivatives are produced during the reaction of S-Methylisothiosemicarbazide hydroiodide with aryl isoselenocyanates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


